3-(4-Pyrazolyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyrazolyl)benzylamine is a compound that features a benzylamine moiety substituted with a pyrazole ring at the para position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both benzylamine and pyrazole functionalities in a single molecule makes this compound an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyrazolyl)benzylamine typically involves the formation of the pyrazole ring followed by its attachment to the benzylamine moiety. One common method is the condensation of 1,3-diketones with hydrazine to form the pyrazole ring . The resulting pyrazole can then be coupled with benzylamine through various synthetic strategies, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Pyrazolyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The benzylamine moiety can be oxidized to form benzaldehyde or benzoic acid derivatives.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Pyrazolyl)benzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Pyrazolyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . The benzylamine moiety can enhance the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
3-(4-Pyrazolyl)aniline: Similar structure but with an aniline moiety instead of benzylamine.
3-(4-Pyrazolyl)phenol: Contains a phenol group, offering different reactivity and biological activity.
3-(4-Pyrazolyl)benzoic acid: Features a carboxylic acid group, which can influence its solubility and pharmacokinetics.
Uniqueness: 3-(4-Pyrazolyl)benzylamine is unique due to the combination of the benzylamine and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
[3-(1H-pyrazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI Key |
ZEWXCQFXIIMMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.